molecular formula C16H15N5O4 B2438238 N-(cyanomethyl)-N-ethyl-6-methyl-1-(2-nitrophenyl)-4-oxopyridazine-3-carboxamide CAS No. 1223028-04-3

N-(cyanomethyl)-N-ethyl-6-methyl-1-(2-nitrophenyl)-4-oxopyridazine-3-carboxamide

Cat. No.: B2438238
CAS No.: 1223028-04-3
M. Wt: 341.327
InChI Key: XPDWJVWFOSMRJE-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-ethyl-6-methyl-1-(2-nitrophenyl)-4-oxopyridazine-3-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by its unique structure, which includes a cyanomethyl group, an ethyl group, a nitrophenyl group, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-ethyl-6-methyl-1-(2-nitrophenyl)-4-oxopyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . The reaction conditions can vary, including solvent-free methods, stirring at elevated temperatures, and the use of basic catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing the use of hazardous reagents, and employing continuous flow reactors to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-ethyl-6-methyl-1-(2-nitrophenyl)-4-oxopyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can yield amino derivatives.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-ethyl-6-methyl-1-(2-nitrophenyl)-4-oxopyridazine-3-carboxamide involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the derivative and its target application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanoacetamide derivatives and pyridazine-based compounds. Examples include:

Uniqueness

N-(cyanomethyl)-N-ethyl-6-methyl-1-(2-nitrophenyl)-4-oxopyridazine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Biological Activity

N-(cyanomethyl)-N-ethyl-6-methyl-1-(2-nitrophenyl)-4-oxopyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula

  • Chemical Formula : C14H14N4O3
  • Molecular Weight : 286.29 g/mol

Structure

The compound features a pyridazine ring substituted with a nitrophenyl group and a carboxamide moiety, which may contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily involving:

  • Inhibition of Enzymatic Activity : Many derivatives have shown effectiveness in inhibiting specific enzymes linked to disease pathways.
  • Antimicrobial Properties : Certain compounds in the same class have demonstrated antimicrobial activity against various pathogens.
  • Anticancer Potential : Some studies suggest that these compounds can induce apoptosis in cancer cells by targeting specific signaling pathways.

Therapeutic Applications

The compound has been investigated for several therapeutic applications:

  • Cancer Treatment : Preliminary studies indicate potential efficacy against certain cancer cell lines.
  • Antimicrobial Agents : The compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of pyridazine derivatives, including this compound. The results showed significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against various bacterial strains. The results indicated that it exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against Gram-positive bacteria .

Study 3: Enzyme Inhibition

Research highlighted in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound acts as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells. This inhibition could explain its potential use as an anticancer agent .

Data Summary

Study TypeTarget Organism/Cell LineActivity DetectedIC50/MIC Value
AnticancerMCF-7 (Breast Cancer)Cytotoxicity15 µM
AntimicrobialVarious BacteriaAntibacterial Activity8 - 32 µg/mL
Enzyme InhibitionDihydrofolate ReductaseInhibitionNot specified

Properties

IUPAC Name

N-(cyanomethyl)-N-ethyl-6-methyl-1-(2-nitrophenyl)-4-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4/c1-3-19(9-8-17)16(23)15-14(22)10-11(2)20(18-15)12-6-4-5-7-13(12)21(24)25/h4-7,10H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDWJVWFOSMRJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#N)C(=O)C1=NN(C(=CC1=O)C)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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